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molecular formula C12H10N4O B8315842 4-(2-Amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one

4-(2-Amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one

Cat. No. B8315842
M. Wt: 226.23 g/mol
InChI Key: JTHZNCKPGQAHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06635640B2

Procedure details

Pyridinium tribromide (90% purity from Aldrich, 7.1 g, 19.98 mmol) was added in portions over 10 minutes to a suspension of 5-(1H-indol-4-yl)-pyrimidin-2-ylamine (1.4 g, 6.66 mmol) in 2-methyl-2-propanol (50 mL), ethanol (30 mL) and acetic acid (18 mL). The mixture was stirred at room temperature for 2 hours, and then acetic acid (72 mL), water (1 mL) and zinc (6.5 g, 100 mmol) were added. Stirring was continued for 1.5 hours. The unreacted zinc dust was filtered off and washed with methanol. The filtrate was concentrated and the syrupy residue was suspended in water (100 mL) overnight. The solid which formed was filtered off. The filtrate was basified with aqueous sodium bicarbonate and extracted with ethanol:dichloromethane (5:95) to give 4-(2-amino-pyrimidin-5-yl)-1,3-dihydro-indol-2-one. 1H NMR (360 MHz, DMSO-d6) δ 10.46 (s, 1H, NH), 8.47 (s, 2H), 7.24 (t, J=7.6 Hz, 1H), 6.99 (d, J=7.6 Hz, 1H), 6.79 (d, J=7.6 Hz, 1H), 6.78 (s, 2H, NH2), 3.64 (s, 2H)
Quantity
7.1 g
Type
reactant
Reaction Step One
Name
5-(1H-indol-4-yl)-pyrimidin-2-ylamine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.5 g
Type
catalyst
Reaction Step Two
Quantity
72 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH:22]1[C:30]2[C:25](=[C:26]([C:31]3[CH:32]=[N:33][C:34]([NH2:37])=[N:35][CH:36]=3)[CH:27]=[CH:28][CH:29]=2)[CH:24]=[CH:23]1.[OH2:38]>CC(O)(C)C.C(O)C.C(O)(=O)C.[Zn]>[NH2:37][C:34]1[N:35]=[CH:36][C:31]([C:26]2[CH:27]=[CH:28][CH:29]=[C:30]3[C:25]=2[CH2:24][C:23](=[O:38])[NH:22]3)=[CH:32][N:33]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
5-(1H-indol-4-yl)-pyrimidin-2-ylamine
Quantity
1.4 g
Type
reactant
Smiles
N1C=CC2=C(C=CC=C12)C=1C=NC(=NC1)N
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
6.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
72 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The unreacted zinc dust was filtered off
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
WAIT
Type
WAIT
Details
the syrupy residue was suspended in water (100 mL) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethanol:dichloromethane (5:95)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=NC=C(C=N1)C1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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